N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
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Overview
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a complex organic compound featuring an array of functional groups including thiadiazole, isoxazole, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the 1,3,4-thiadiazole ring:
Reagents: Ethylthio-acetic acid and hydrazine hydrate.
Conditions: Reflux in ethanol.
Products: 5-(ethylthio)-1,3,4-thiadiazole.
Step 2: Synthesis of the isoxazole moiety:
Reagents: 2-methyl-2,3-dihydrobenzofuran-5-yl-hydrazone and chloroacetic acid.
Conditions: Stirring at room temperature in the presence of a base.
Products: 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.
Step 3: Coupling of intermediates:
Reagents: 5-(ethylthio)-1,3,4-thiadiazole and 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.
Conditions: Heat under reflux in an appropriate solvent like dimethylformamide (DMF).
Products: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide.
Industrial Production Methods
Large Scale Synthesis: Involves continuous flow reactors to ensure precise control over reaction parameters.
Purification: Typically achieved through crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized using agents such as potassium permanganate.
Reduction: Possible reduction using hydrogen in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution due to the presence of various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base in DMF.
Major Products Formed
Oxidation: Converts the thiadiazole moiety into a sulfoxide or sulfone.
Reduction: Reduces the isoxazole ring, potentially breaking it into smaller fragments.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
As a Building Block: Utilized in the synthesis of more complex molecules.
Catalysts: Potential use in organocatalysis due to its unique electronic structure.
Biology
Enzyme Inhibitors: Its structure allows for interaction with various biological targets.
Antimicrobial Activity: Shows promise in the inhibition of bacterial growth.
Medicine
Drug Development: Used in the design of novel therapeutic agents.
Diagnostics: Potential application in the development of diagnostic probes.
Industry
Material Science: Incorporated into polymers and other advanced materials.
Agriculture: Potential as a pesticide due to its biological activity.
Mechanism of Action
Molecular Targets: Targets enzymes and receptors due to its diverse functional groups.
Pathways Involved: Interferes with metabolic and signaling pathways in organisms.
Comparison with Similar Compounds
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but differs in the thiadiazole and isoxazole substitutions.
N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: Features longer alkyl chains and halogen substitutions, altering its activity profile.
List of Similar Compounds
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methylbenzofuran-5-yl)isoxazol-3-yl)acetamide
This compound's intricate structure makes it a prime candidate for various scientific investigations, promising innovative applications across multiple domains. Quite the all-rounder, wouldn't you say?
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-26-18-21-20-17(27-18)19-16(23)9-13-8-15(25-22-13)11-4-5-14-12(7-11)6-10(2)24-14/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYJWLFNGSLEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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